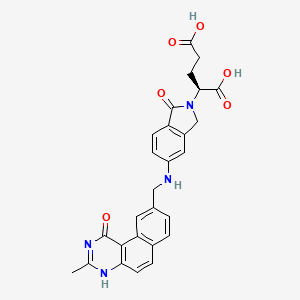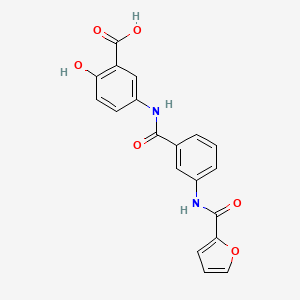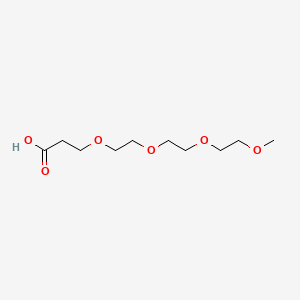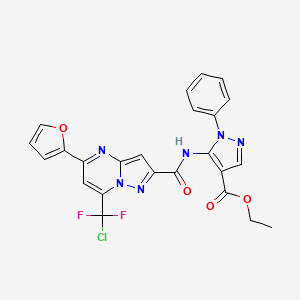
Mycro3
Descripción general
Descripción
Mycro 3 es un potente e inhibidor selectivo de la dimerización del factor X asociado a Myc. Es un compuesto activo por vía oral que también inhibe la unión al ADN de c-Myc. Mycro 3 ha demostrado un potencial significativo en la investigación del cáncer de páncreas debido a su capacidad para inhibir la interacción entre c-Myc y el factor X asociado a Myc .
Aplicaciones Científicas De Investigación
Mycro 3 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Mycro 3 ejerce sus efectos inhibiendo la dimerización del factor X asociado a Myc y la unión al ADN de c-Myc. Esta inhibición interrumpe la interacción entre c-Myc y el factor X asociado a Myc, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas . Los objetivos moleculares de Mycro 3 incluyen c-Myc y el factor X asociado a Myc, que son críticos en la regulación del crecimiento y proliferación celular .
Análisis Bioquímico
Biochemical Properties
Mycro3 plays a crucial role in biochemical reactions by inhibiting the dimerization of Myc-associated factor X (MAX) and c-Myc. This inhibition prevents the binding of c-Myc to DNA, thereby disrupting the transcriptional regulation of genes involved in cell proliferation and survival . This compound interacts with several biomolecules, including enzymes and proteins such as c-Myc and MAX. The nature of these interactions is primarily inhibitory, as this compound binds to the Myc-MAX complex, preventing its dimerization and subsequent DNA binding .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In pancreatic ductal adenocarcinoma (PDA) cells, this compound induces apoptosis and reduces cell proliferation . It also influences cell signaling pathways by inhibiting the Myc-MAX interaction, leading to decreased gene expression of Myc target genes . Additionally, this compound affects cellular metabolism by disrupting the transcriptional regulation of genes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Myc-MAX complex, thereby preventing the dimerization of Myc and MAX. This inhibition disrupts the binding of c-Myc to DNA, leading to a decrease in the transcriptional regulation of Myc target genes . This compound also affects the tumor microenvironment by modulating the immune response. It enhances CD8 T cell function and reduces the immunosuppressive functions of regulatory T cells (Treg), thereby promoting antitumor immunity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability and efficacy in inhibiting tumor growth in mouse models of pancreatic cancer over a period of two months . Long-term effects of this compound include increased apoptosis and reduced cell proliferation in cancer cells . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its efficacy in long-term studies suggests that it remains active over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse models of pancreatic cancer, a dosage of 100 mg/kg administered orally daily for two months resulted in significant tumor shrinkage and increased survival time . Higher doses of this compound have not been extensively studied, but it is important to consider potential toxic or adverse effects at high doses. Threshold effects observed in these studies indicate that this compound is effective at relatively low concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of the Myc-MAX interaction. This inhibition affects the transcriptional regulation of genes involved in cell proliferation, survival, and metabolism . This compound interacts with enzymes and cofactors that are part of these metabolic pathways, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with transporters and binding proteins. This compound is distributed throughout the tumor microenvironment, where it exerts its effects on cancer cells and immune cells . The localization and accumulation of this compound in specific tissues have not been extensively studied, but its efficacy in tumor models suggests that it is effectively transported to and distributed within target tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with the Myc-MAX complex to inhibit its dimerization and DNA binding . This localization is crucial for its activity, as the inhibition of Myc-MAX dimerization occurs within the nucleus. This compound may also undergo post-translational modifications that direct it to specific compartments or organelles, although this has not been extensively studied .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de Mycro 3 implica la preparación de 5-(7-(clorodifluorometil)-5-(furan-2-il)pirazolo[1,5-a]pirimidina-2-carboxamido)-1-fenil-1H-pirazol-4-carboxilato de etilo. Las condiciones de reacción generalmente incluyen el uso de dimetilsulfóxido como disolvente, siendo el compuesto soluble a concentraciones de hasta 100 miligramos por mililitro .
Métodos de Producción Industrial
Los métodos de producción industrial para Mycro 3 no se han documentado ampliamente.
Análisis De Reacciones Químicas
Tipos de Reacciones
Mycro 3 se somete a varios tipos de reacciones químicas, que incluyen:
Reacciones de Inhibición: Mycro 3 inhibe la dimerización del factor X asociado a Myc y la unión al ADN de c-Myc.
Reacciones de Interacción: Inhibe la interacción entre c-Myc y el factor X asociado a Myc.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran a Mycro 3 incluyen dimetilsulfóxido y otros disolventes que facilitan su solubilidad. Las condiciones de reacción suelen ser suaves, siendo el compuesto estable a temperatura ambiente .
Principales Productos Formados
Los principales productos formados a partir de las reacciones que involucran a Mycro 3 están relacionados principalmente con sus efectos inhibitorios sobre las interacciones de c-Myc y el factor X asociado a Myc. Estas reacciones dan como resultado la inhibición de la proliferación de células cancerosas y el aumento de la apoptosis en las células cancerosas de páncreas .
Comparación Con Compuestos Similares
Compuestos Similares
Mycro 2: Otro inhibidor de la dimerización de c-Myc y el factor X asociado a Myc.
Mycro 1: Un predecesor de Mycro 3 con propiedades inhibitorias similares.
Singularidad
Mycro 3 es único debido a su alta selectividad y potencia como inhibidor de la dimerización del factor X asociado a Myc. Tiene un perfil de especificidad superior en comparación con sus predecesores, lo que lo convierte en un candidato prometedor para la investigación y terapia contra el cáncer .
Propiedades
IUPAC Name |
ethyl 5-[[7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF2N6O4/c1-2-36-23(35)15-13-28-32(14-7-4-3-5-8-14)21(15)30-22(34)17-12-20-29-16(18-9-6-10-37-18)11-19(24(25,26)27)33(20)31-17/h3-13H,2H2,1H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPNLSKYXDXQGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF2N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Mycro3?
A1: this compound functions by disrupting the dimerization of the MYC protein with its binding partner, MAX. [, ] This interaction is crucial for MYC's activity as a transcription factor, which regulates the expression of numerous genes involved in cell growth and proliferation. [] By inhibiting this dimerization, this compound effectively suppresses MYC-driven transcriptional activity.
Q2: What evidence supports the therapeutic potential of this compound in cancer treatment?
A2: Preclinical studies employing genetically modified mouse models of pancreatic ductal adenocarcinoma (PDA), a cancer frequently driven by KRAS mutations, have demonstrated the effectiveness of this compound in inhibiting tumor growth. [, ] These studies observed significant tumor shrinkage, increased cancer cell apoptosis, and reduced cell proliferation in this compound-treated mice compared to controls. [, ] Furthermore, this compound exhibited efficacy in treating both orthotopic and heterotopic xenografts of human pancreatic cancer cell lines in NOD/SCID mice. []
Q3: Have any this compound derivatives with improved properties been developed?
A3: Yes, research efforts have led to the development of Amy22, a this compound derivative with a significantly improved therapeutic window against MYC, exceeding this compound by more than 300-fold. [] Amy22 also possesses superior physicochemical and pharmacokinetic properties, exhibiting a six-fold increase in peak blood concentration and a bioavailability exceeding 12 hours. []
Q4: How was the sequence-dependent inhibition of STAT1 by LLL3 compared to the inhibition of Myc/Max by this compound?
A4: Research using total internal reflectance fluorescence protein-binding microarrays (TIRF-PBM) revealed that while LLL3 disrupts STAT1 binding in a sequence-dependent manner, this compound inhibits Myc/Max in a sequence-independent fashion. [] This suggests that the sequence-dependent inhibition observed with STAT1 and LLL3 might be system-specific, presenting a potential target for future inhibitor design. []
Q5: Are there any known limitations or challenges associated with this compound as a therapeutic agent?
A5: While preclinical studies show promise, it's crucial to acknowledge that this compound's clinical efficacy and safety in humans remain to be established. Extensive clinical trials are necessary to fully evaluate its therapeutic potential, optimal dosing strategies, and potential adverse effects. Additionally, the emergence of resistance mechanisms to this compound, as with any targeted therapy, needs further investigation.
Q6: What future research directions are crucial for advancing this compound towards clinical application?
A6: Several key research areas are crucial for advancing this compound towards clinical application:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




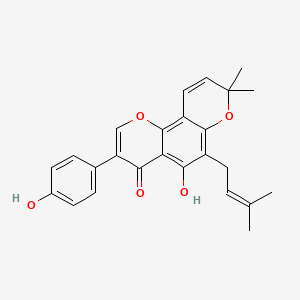

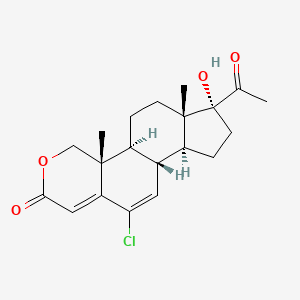
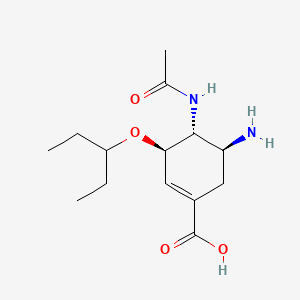
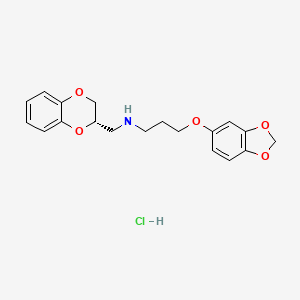
![2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B1677509.png)
